molecular formula C8H16N2 B13259106 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine

Cat. No.: B13259106
M. Wt: 140.23 g/mol
InChI Key: UWXQHWISDZPGAA-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[222]octan-6-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a nitrogen source under specific conditions to form the bicyclic amine. For example, the cyclization of a suitable precursor with ammonia or an amine under high temperature and pressure can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure.

    2-Oxa-6-azabicyclo[2.2.2]octane: A similar compound with an oxygen atom in the bicyclic framework.

Uniqueness

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-methyl-2-azabicyclo[2.2.2]octan-6-amine

InChI

InChI=1S/C8H16N2/c1-10-5-6-2-3-8(10)7(9)4-6/h6-8H,2-5,9H2,1H3

InChI Key

UWXQHWISDZPGAA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC1C(C2)N

Origin of Product

United States

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